1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine
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Overview
Description
1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group, a nitrophenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxyphenyl Group: This can be achieved by reacting 4-methoxybenzaldehyde with an appropriate amine under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Final Assembly: The final step involves coupling the methoxyphenyl, nitrophenyl, and oxadiazole moieties under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A simpler derivative with similar structural features but lacking the nitro and oxadiazole groups.
4-Nitrophenylpiperazine: Contains the nitro group but lacks the methoxy and oxadiazole groups.
1-(4-Methoxyphenyl)-4-(2-nitrophenyl)piperazine: Similar but without the oxadiazole ring.
Uniqueness
1-(4-Methoxyphenyl)-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-15(2)21-23-22(31-24-21)16-4-9-19(20(14-16)27(28)29)26-12-10-25(11-13-26)17-5-7-18(30-3)8-6-17/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJDHQUBMYDTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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